1-{5-ethoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}ethanone
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Overview
Description
1-{5-Ethoxy-2-Methyl-1-[3-(Trifluoromethyl)Phenyl]-1H-Indol-3-Yl}Ethan-1-One is a synthetic organic compound belonging to the indole family. This compound is characterized by the presence of an ethoxy group, a methyl group, and a trifluoromethyl group attached to an indole core. The indole structure is a common motif in many biologically active molecules, making this compound of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-Ethoxy-2-Methyl-1-[3-(Trifluoromethyl)Phenyl]-1H-Indol-3-Yl}Ethan-1-One typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Substituents: The ethoxy, methyl, and trifluoromethyl groups are introduced through various substitution reactions. For example, the ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-{5-Ethoxy-2-Methyl-1-[3-(Trifluoromethyl)Phenyl]-1H-Indol-3-Yl}Ethan-1-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
1-{5-Ethoxy-2-Methyl-1-[3-(Trifluoromethyl)Phenyl]-1H-Indol-3-Yl}Ethan-1-One has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{5-Ethoxy-2-Methyl-1-[3-(Trifluoromethyl)Phenyl]-1H-Indol-3-Yl}Ethan-1-One involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory pathways and cancer cell proliferation.
Pathways Involved: It may modulate pathways such as the NF-κB pathway and the ER stress response.
Comparison with Similar Compounds
- 1-{5-Methoxy-2-Methyl-1-[3-(Trifluoromethyl)Phenyl]-1H-Indol-3-Yl}Ethan-1-One
- 1-{5-Ethoxy-2-Methyl-1-[4-(Trifluoromethyl)Phenyl]-1H-Indol-3-Yl}Ethan-1-One
Uniqueness: 1-{5-Ethoxy-2-Methyl-1-[3-(Trifluoromethyl)Phenyl]-1H-Indol-3-Yl}Ethan-1-One is unique due to the specific positioning of the ethoxy, methyl, and trifluoromethyl groups on the indole core. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H18F3NO2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-[5-ethoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]indol-3-yl]ethanone |
InChI |
InChI=1S/C20H18F3NO2/c1-4-26-16-8-9-18-17(11-16)19(13(3)25)12(2)24(18)15-7-5-6-14(10-15)20(21,22)23/h5-11H,4H2,1-3H3 |
InChI Key |
IGBYQFXNZLAFAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=C2C(=O)C)C)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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